(4-Phenylbutyl)methylamine hydrochloride
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Overview
Description
(4-Phenylbutyl)methylamine hydrochloride is an organic compound with the molecular formula C11H17N•HCl and a molecular weight of 199.72 g/mol . It is a white to off-white solid used primarily in biochemical research. This compound is known for its role in proteomics research and other scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Phenylbutyl)methylamine hydrochloride typically involves the reaction of 4-phenylbutylamine with methylamine in the presence of hydrochloric acid. The reaction proceeds as follows:
Step 1: 4-Phenylbutylamine is reacted with methylamine.
Step 2: Hydrochloric acid is added to the reaction mixture to form the hydrochloride salt of (4-Phenylbutyl)methylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Large-scale reaction vessels: to accommodate the reactants.
Controlled addition of hydrochloric acid: to ensure complete conversion to the hydrochloride salt.
Purification steps: such as recrystallization to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: (4-Phenylbutyl)methylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are employed.
Major Products:
Oxidation: Amine oxides.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
(4-Phenylbutyl)methylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving protein interactions and enzyme kinetics.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (4-Phenylbutyl)methylamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on the context of its use. The exact molecular targets and pathways involved vary based on the specific application and research focus .
Comparison with Similar Compounds
4-Phenylbutylamine: A related compound with similar structural features but lacking the methylamine group.
Methylamine hydrochloride: A simpler amine compound used in various chemical syntheses.
Uniqueness: (4-Phenylbutyl)methylamine hydrochloride is unique due to its specific combination of a phenylbutyl group and a methylamine group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized research applications where other similar compounds may not be suitable .
Properties
IUPAC Name |
N-methyl-4-phenylbutan-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N.ClH/c1-12-10-6-5-9-11-7-3-2-4-8-11;/h2-4,7-8,12H,5-6,9-10H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVBSRDQPDKLCIE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCCC1=CC=CC=C1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90590041 |
Source
|
Record name | N-Methyl-4-phenylbutan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90590041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148252-36-2 |
Source
|
Record name | N-Methyl-4-phenylbutan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90590041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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